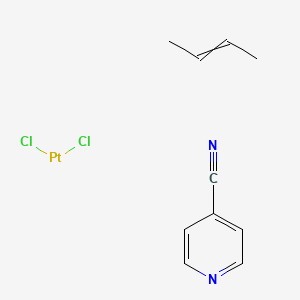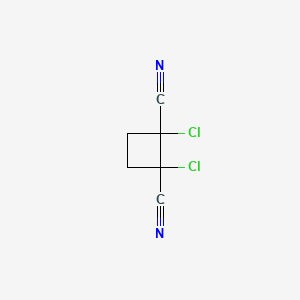
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is a complex organometallic compound with the molecular formula C10H15Cl2N2Pt and a molecular weight of 429.224 g/mol . This compound is known for its unique structure, which includes a platinum center coordinated to but-2-ene and pyridine-4-carbonitrile ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile typically involves the reaction of dichloroplatinum with but-2-ene and pyridine-4-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands such as but-2-ene or pyridine-4-carbonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and ligand exchange reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer therapy due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile involves the coordination of the platinum center to target molecules. This coordination can alter the electronic structure of the target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-ene: An acyclic alkene with four carbon atoms, known for its cis/trans isomerism.
Dichloroplatinum: A common platinum complex used in various chemical reactions.
Pyridine-4-carbonitrile: A nitrogen-containing heterocycle used in organic synthesis.
Uniqueness
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is unique due to its specific combination of ligands and platinum center, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
33151-94-9 |
|---|---|
Molekularformel |
C10H12Cl2N2Pt |
Molekulargewicht |
426.2 g/mol |
IUPAC-Name |
but-2-ene;dichloroplatinum;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C4H8.2ClH.Pt/c7-5-6-1-3-8-4-2-6;1-3-4-2;;;/h1-4H;3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
JHBZDPFXAWBYCS-UHFFFAOYSA-L |
Kanonische SMILES |
CC=CC.C1=CN=CC=C1C#N.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)




![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)







![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
